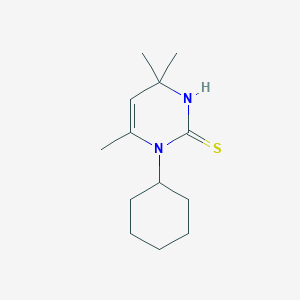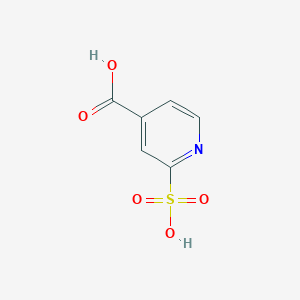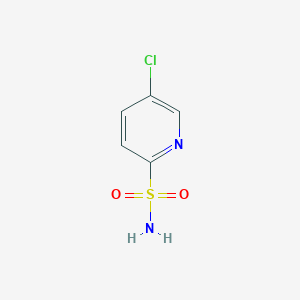
5-クロロピリジン-2-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-Chloropyridine-2-sulfonamide is a chemical entity that belongs to the class of sulfonamides, which are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. The presence of a chloropyridine moiety in the structure suggests potential for diverse biological activities and the possibility of further chemical modifications to enhance its pharmacological properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves multiple steps, starting from basic aromatic acids or amines. For instance, a related compound with a chlorophenyl moiety was synthesized from 4-chlorobenzoic acid through a six-step process including esterification, hydrazination, salt formation, cyclization, conversion to sulfonyl chloride, and finally nucleophilic attack by amines to yield the desired sulfonamides . Similarly, enantioselective synthesis of cyclic sulfonamides can be achieved through metalloradical C-H amination using cobalt(II) complexes, which allows for the introduction of chirality into the sulfonamide structure .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be elucidated using techniques such as X-ray crystallography, NMR, IR, and elemental analysis. For example, the absolute configurations of enantiomers of a bromo-chloro pyridinesulfonamide were determined using X-ray analysis, ECD, OR, and quantum chemical calculations, which also allowed for the comparison of theoretical and experimental data . The crystal structure of another chloropyridine sulfonamide derivative revealed a dihedral angle between the pyridine rings and the formation of zigzag chains in the crystal lattice through hydrogen bonding .
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions, including those that lead to the formation of novel heterocyclic systems. For instance, sulfonamide isoxazolopyridines were synthesized through reactions between aminoisoxazolopyridine and aryl sulfonic chlorides, demonstrating the versatility of sulfonamides in heterocyclic chemistry . The reactivity of sulfonamides can also be exploited to create triazolopyridine and pyrimidine derivatives, further expanding the chemical space of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly affect these properties and, consequently, the biological activity of the compounds. For example, sulfonamide and carbamate derivatives of 5-chloro-2-phenoxyaniline exhibited excellent antimicrobial activity against various bacterial strains, highlighting the importance of structural modifications in determining the efficacy of sulfonamide compounds .
科学的研究の応用
有機硫黄化合物の合成
スルホンイミデートは、有機硫黄化合物のクラスであり、硫黄試薬から合成されます。 5-クロロピリジン-2-スルホンアミドはこれらの合成の中間体として使用できます . このプロセスは、さまざまな分野における有機硫黄化合物の重要性から、再び注目を集めています .
ポリマーの前駆体
スルホンイミデートは、5-クロロピリジン-2-スルホンアミドを含む、ポリマーの前駆体として利用されてきました . これは、特にポリ(オキソチアゼン)ポリマーの合成に役立ちます .
薬物候補
スルホンイミデートおよびその誘導体(スルホキシミンおよびスルホンイミダミドなど)は、医薬品化学において有望であることが示されています . それらは、硫黄(VI)中心を持つ薬物候補の開発に使用されてきました .
アルキル転移試薬
スルホンイミデートは、酸、アルコール、およびフェノールへのアルキル転移試薬として使用されてきました . これは、酸性条件下でのスルホンイミデートの不安定性によるものです .
抗腫瘍活性
ピリジンスルホンアミドは、5-クロロピリジン-2-スルホンアミドの断片であり、抗腫瘍活性を有することが判明しています . 具体的には、5-ブロモ-2-クロロ-N-(1-フェニルエチル)ピリジン-3-スルホンアミドのエナンチオマーが合成され、PI3Kαキナーゼの活性を阻害することが示されています
作用機序
Target of Action
5-Chloropyridine-2-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthase (DHPS) . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
5-Chloropyridine-2-sulfonamide acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of DHPS, it inhibits the enzyme’s function, thereby preventing the synthesis of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the bacterial DNA replication process . This is because folic acid is a precursor to tetrahydrofolate, a coenzyme that is necessary for the synthesis of nucleic acids. By inhibiting the production of folic acid, 5-Chloropyridine-2-sulfonamide effectively halts bacterial growth .
Pharmacokinetics
They are absorbed well in the gastrointestinal tract and widely distributed throughout the body . Sulfonamides are primarily metabolized in the liver through acetylation and are excreted in the urine .
Result of Action
The result of 5-Chloropyridine-2-sulfonamide’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, it prevents bacteria from replicating their DNA, effectively halting their proliferation .
Action Environment
The action of 5-Chloropyridine-2-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the drug’s metabolism and excretion .
生化学分析
Biochemical Properties
5-Chloropyridine-2-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are involved in various biochemical reactions, and the interaction of 5-Chloropyridine-2-sulfonamide with these enzymes can influence these reactions .
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that sulfonamides, including 5-Chloropyridine-2-sulfonamide, can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of sulfonamides can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of sulfonamides can vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Sulfonamides are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
It is known that sulfonamides can interact with various transporters and binding proteins .
Subcellular Localization
It is known that sulfonamides can be directed to specific compartments or organelles within the cell .
特性
IUPAC Name |
5-chloropyridine-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H,(H2,7,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGLFVLYPJOVSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

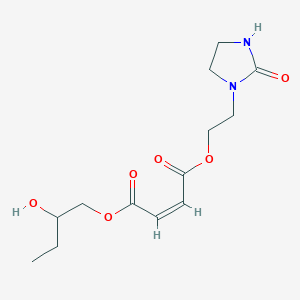
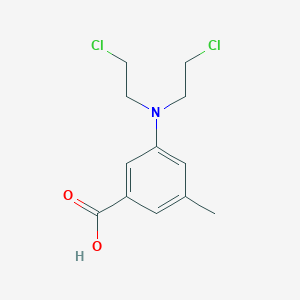

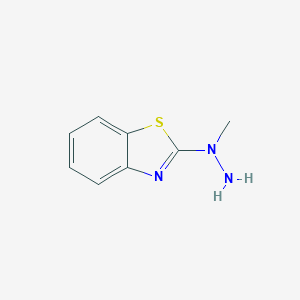
![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)






